7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine core structure
Mechanism of Action
Target of Action
The primary target of 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.
Mode of Action
This compound interacts with HDACs, inhibiting their activity . This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure and promoting gene expression .
Biochemical Pathways
The inhibition of HDACs affects various biochemical pathways. It primarily impacts the regulation of gene expression, leading to changes in the production of proteins and other gene products . These changes can have downstream effects on numerous biological processes, including cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of HDACs by this compound can lead to changes in gene expression, which can have various molecular and cellular effects. For instance, it can induce cell cycle arrest and apoptosis in cancer cells . This makes it a potential candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the bromination of a precursor benzoxazine compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process starting from commercially available starting materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.
Scientific Research Applications
7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and binding affinities.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromine substituent, which may affect its reactivity and biological activity.
7-Chloro-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
Uniqueness
7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity compared to its non-brominated counterparts.
Properties
IUPAC Name |
7-bromo-4-ethyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-2-12-8-4-3-7(11)5-9(8)14-6-10(12)13/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKDVTDJESHFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)COC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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